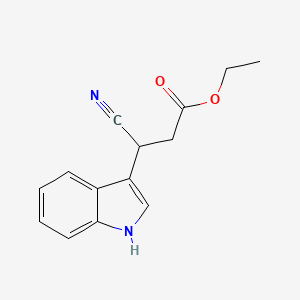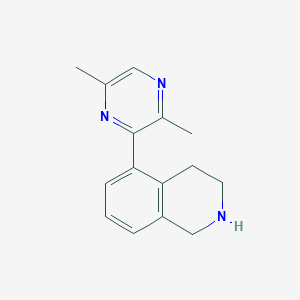![molecular formula C16H24N2OS B5464864 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5464864.png)
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as THIP or gaboxadol and belongs to the class of GABAergic drugs that act on the GABA receptor in the brain.
Mécanisme D'action
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane acts on the GABA receptor in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This compound enhances the activity of GABA by binding to the GABA receptor and increasing the chloride ion influx into the neuron. This leads to hyperpolarization of the neuron and a reduction in its activity, resulting in the anxiolytic, sedative, and hypnotic effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces the activity of neurons in the brain, resulting in anxiolytic, sedative, and hypnotic effects. It also has anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, it has analgesic properties and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane in lab experiments is its ability to act on the GABA receptor in the brain, which is a well-studied target for therapeutic drugs. Additionally, this compound has been extensively studied in animal models, making it a useful tool for researchers. However, one limitation of using this compound in lab experiments is its potential for side effects, including sedation and motor impairment.
Orientations Futures
There are several future directions for research on 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane. One direction is the development of more selective GABA receptor agonists that have fewer side effects. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety, insomnia, epilepsy, and pain. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane involves several steps. The first step is the reaction of 2-amino-3-methyl-1,4-thiazole with 1,5-dibromopentane in the presence of potassium carbonate to form 2-(5-bromopentylamino)-3-methyl-1,4-thiazole. The second step involves the reaction of 2-(5-bromopentylamino)-3-methyl-1,4-thiazole with 2-cyclohepten-1-one in the presence of sodium hydride to form 2-(5-bromopentylamino)-3-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propan-1-one. The final step involves the reduction of 2-(5-bromopentylamino)-3-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propan-1-one with sodium borohydride to form this compound.
Applications De Recherche Scientifique
1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, this compound has been found to have analgesic properties and may be useful in the treatment of pain.
Propriétés
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-17-8-5-9-18(11-10-17)16(19)15-12-13-6-3-2-4-7-14(13)20-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYAZVUPLHVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(S2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464792.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)

![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-[4-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5464853.png)

![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)
![4-{[3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5464876.png)